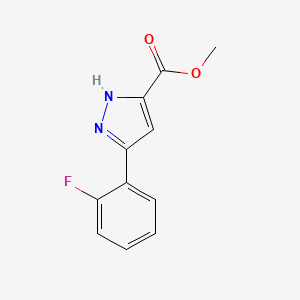
methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” is not explicitly provided in the retrieved sources .Chemical Reactions Analysis
The chemical reactions involving “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly provided in the retrieved sources .Aplicaciones Científicas De Investigación
Synthesis and Molecular Corroboration
Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a key molecule in the synthesis of novel pyrazoles with potential medicinal applications. These synthesized pyrazoles have demonstrated properties like antioxidant, anti-breast cancer, and anti-inflammatory effects, making them potential candidates for future drug development. Molecular docking studies have highlighted interactions with enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, respectively (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Structural and Spectral Investigations
Research has been conducted on structurally related pyrazole-4-carboxylic acid derivatives, focusing on their experimental and theoretical studies. These studies include characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Such investigations provide valuable insights into the physical and chemical properties of these compounds, which are crucial for their potential applications in various fields (Viveka et al., 2016).
Synthesis and Characterization of Derivatives
Other studies focus on the synthesis and characterization of various derivatives of pyrazoles, exploring their potential applications. These studies often involve the creation of new chemical structures and assessing their properties, which is essential in the development of new compounds for scientific research and potential therapeutic use (Ali et al., 2016).
Crystal Structure Analysis
Analysis of the crystal structures of compounds containing the pyrazole moiety, such as the synthesis and structural characterization of isostructural thiazoles, is another important area of research. This involves understanding the molecular arrangement and interactions within the crystal lattice, which can provide insights into the compound's stability and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
One-Pot Synthesis Techniques
Research also includes the development of efficient synthesis techniques, such as one-pot syntheses, which are valuable for streamlining the production of these compounds. These techniques can lead to novel compounds with unique properties and potential applications in various fields of research (Saeed, Arshad, & Flörke, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUGJQHNHIGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



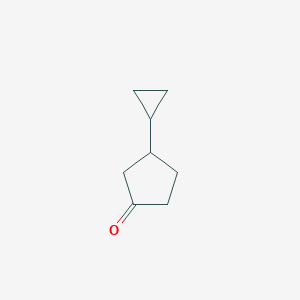
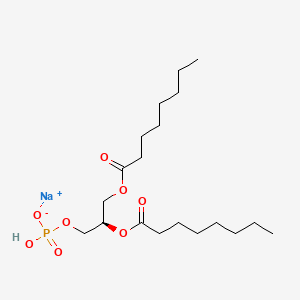
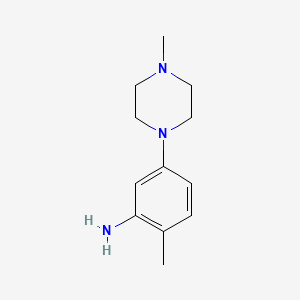
![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
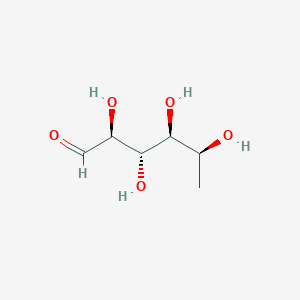
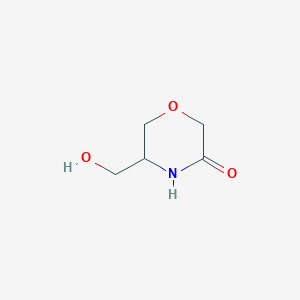
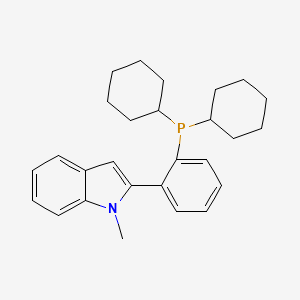
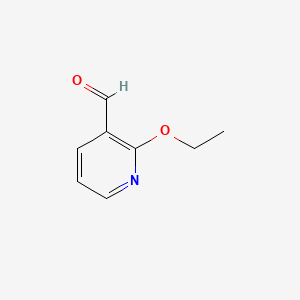
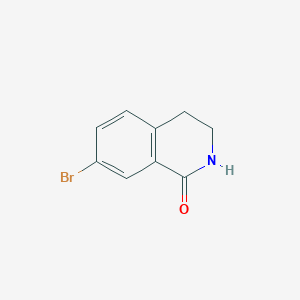
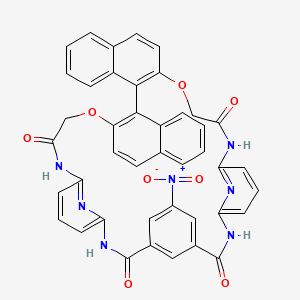
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)